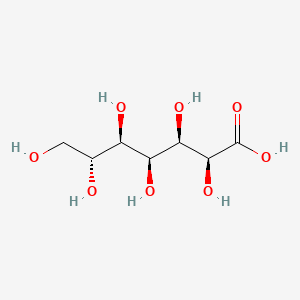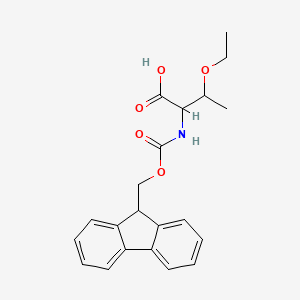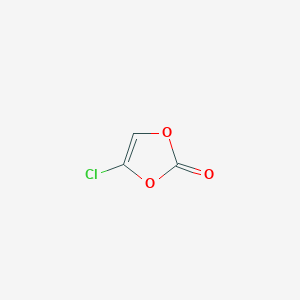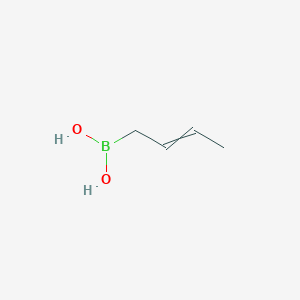![molecular formula C9H12N2O4 B13402429 1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, commonly known as uridine, is a pyrimidine nucleoside. It consists of a pyrimidine base attached to a ribosyl moiety. This compound plays a crucial role in various biological processes, including the synthesis of ribonucleic acid (RNA) and the regulation of carbohydrate metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the glycosylation of uracil with a protected ribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield uridine .
Industrial Production Methods: In industrial settings, uridine is often produced via fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple sugars into uridine through a series of enzymatic reactions. The fermentation broth is then subjected to purification steps to isolate and purify uridine .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in transfer RNA (tRNA).
Substitution: Uridine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Uridine-5’-monophosphate (UMP).
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Uridine has a wide range of applications in scientific research:
Chemistry: Uridine is used as a building block in the synthesis of nucleic acid analogs and other bioactive compounds.
Biology: It plays a vital role in RNA synthesis and is involved in the regulation of gene expression.
Medicine: Uridine is used in the treatment of certain metabolic disorders and as a component of nucleotide-based therapies.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement.
Wirkmechanismus
Uridine exerts its effects through several mechanisms:
RNA Synthesis: Uridine is incorporated into RNA during transcription, playing a crucial role in the synthesis of RNA molecules.
Carbohydrate Metabolism: Uridine is involved in the regulation of glycogen synthesis and glucose metabolism.
Neuroprotection: Uridine has been shown to have neuroprotective effects, promoting the synthesis of phospholipids and supporting neuronal function.
Vergleich Mit ähnlichen Verbindungen
Cytidine: Another pyrimidine nucleoside, differing from uridine by the presence of an amino group at the 4-position.
Thymidine: A pyrimidine nucleoside found in DNA, differing from uridine by the presence of a methyl group at the 5-position.
Adenosine: A purine nucleoside, differing from uridine by the presence of a purine base instead of a pyrimidine base.
Uniqueness of Uridine: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike cytidine and thymidine, which are primarily found in DNA, uridine is a key component of RNA. Additionally, uridine’s involvement in carbohydrate metabolism and neuroprotection sets it apart from other nucleosides .
Eigenschaften
IUPAC Name |
1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXLJHDSNXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863670 |
Source


|
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)

![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)



![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)


